molecular formula C17H15N5O B13921200 1,2,4-Oxadiazole-3-methanamine, 5-[2-(phenylmethyl)-2H-indazol-3-yl]-

1,2,4-Oxadiazole-3-methanamine, 5-[2-(phenylmethyl)-2H-indazol-3-yl]-

Cat. No.: B13921200
M. Wt: 305.33 g/mol
InChI Key: WAKOOJIYVSJBBE-UHFFFAOYSA-N
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Description

This product, 1,2,4-Oxadiazole-3-methanamine, 5-[2-(phenylmethyl)-2H-indazol-3-yl]- (CAS 353504-54-8), is a chemical compound with a molecular formula of C17H15N5O and a molecular weight of 305.33 g/mol . It features a 1,2,4-oxadiazole heterocycle, a scaffold recognized in medicinal chemistry for its unique bioisosteric properties and its presence in compounds with a wide spectrum of biological activities . The 1,2,4-oxadiazole ring is valued as a metabolically stable analog for ester and amide functionalities in pharmacologically significant molecules . The specific structure of this compound, which incorporates a 1,2,4-oxadiazole linked to a benzyl-indazole moiety, suggests potential for application in neuroscience research. Hybrid compounds with similar structural features, combining a nitrogen-containing heterocycle like indazole with a lipophilic group via a 1,2,4-oxadiazole bridge, have been investigated as potent and selective inhibitors of the Monoamine Oxidase B (MAO B) enzyme . MAO B is a flavoenzyme that has garnered significant interest as a therapeutic target for neurodegenerative disorders, including Alzheimer's disease . Inhibitors of MAO B can regulate levels of neuroactive monoamines and reduce oxidative stress associated with the enzyme's catalytic cycle . Researchers can consider this compound for probing these and other biological pathways. This product is intended for Research Use Only and is not for human or veterinary diagnostic or therapeutic applications.

Properties

Molecular Formula

C17H15N5O

Molecular Weight

305.33 g/mol

IUPAC Name

[5-(2-benzylindazol-3-yl)-1,2,4-oxadiazol-3-yl]methanamine

InChI

InChI=1S/C17H15N5O/c18-10-15-19-17(23-21-15)16-13-8-4-5-9-14(13)20-22(16)11-12-6-2-1-3-7-12/h1-9H,10-11,18H2

InChI Key

WAKOOJIYVSJBBE-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CN2C(=C3C=CC=CC3=N2)C4=NC(=NO4)CN

Origin of Product

United States

Preparation Methods

General Synthetic Strategy

The synthesis of 1,2,4-oxadiazole derivatives typically involves the cyclization of amidoximes or hydrazides with appropriate acyl or aroyl chlorides under controlled conditions. For the title compound, the synthetic route integrates the formation of the oxadiazole ring and the attachment of the phenylmethyl-indazolyl moiety through nucleophilic substitution and cyclization steps.

Synthesis of Benzamidoximes as Precursors

A key intermediate in the synthesis is the benzamidoxime, prepared from substituted benzonitriles. The procedure involves:

  • Mixing the substituted benzonitrile (e.g., 9.7 mmol) with a catalytic amount of 8-hydroxyquinoline in ethanol.
  • Simultaneous dropwise addition of hydroxylamine hydrochloride and potassium carbonate aqueous solutions under stirring at room temperature.
  • Heating the reaction mixture to reflux for 1 hour.
  • Work-up includes solvent removal, suspension in ethyl acetate, washing with brine, drying over sodium sulfate, and solvent evaporation to yield pure benzamidoximes.

This step is crucial as the benzamidoxime serves as the nucleophile for subsequent cyclization.

Cyclization to Form 1,2,4-Oxadiazole Ring

The cyclization to the 1,2,4-oxadiazole core is achieved by reacting benzamidoximes with aroyl chlorides in anhydrous dichloromethane under nitrogen atmosphere:

  • Benzamidoxime (1.14 mmol) and potassium carbonate (2.53 mmol) are combined in dry dichloromethane.
  • The aroyl chloride is added dropwise at room temperature.
  • After complete reaction, silica gel is added, and the solvent is removed under reduced pressure.
  • The solid mixture is subjected to microwave irradiation (75 W, 100–105 °C) for 5–45 minutes, monitored by TLC.
  • Purification by silica gel chromatography yields the 1,2,4-oxadiazole products.

Microwave-assisted cyclization enhances reaction efficiency and yields.

Incorporation of the Phenylmethyl-Indazolyl Moiety

The attachment of the 5-[2-(phenylmethyl)-2H-indazol-3-yl] substituent involves nucleophilic substitution reactions on the oxadiazole core or through pre-functionalized intermediates:

  • Starting from 2-phenyl-3-semicarbazidoindole derivatives, cyclodehydrogenation using ferric chloride in acetic acid yields substituted 3-(5'-phenyl-oxadiazolyl)-amino indole intermediates.
  • These intermediates undergo further transformations to introduce the phenylmethyl group at the 2-position of the indazole ring.

This multi-step sequence ensures the correct positioning of the indazolyl substituent on the oxadiazole ring.

Alternative Synthetic Routes and Microwave-Assisted Methods

Recent studies have demonstrated alternative approaches including:

  • One-pot reactions combining benzylamine, pyrrole-2-carbaldehyde, and (N-isocyanimino)triphenylphosphorane in dichloromethane at room temperature, yielding related oxadiazole derivatives in high yields (85%).
  • Microwave-assisted solvent-free synthesis of oxadiazole derivatives with imidazole moieties, enhancing reaction speed and yield.

Such methods may be adapted for the title compound to improve synthesis efficiency.

Data Tables Summarizing Key Preparation Parameters

Step Reactants / Conditions Temperature Time Yield (%) Notes
1 Substituted benzonitrile + hydroxylamine HCl + K2CO3 in EtOH Room temp, reflux 1 h reflux - Formation of benzamidoximes
2 Benzamidoxime + aroyl chloride + K2CO3 in DCM Room temp + microwave (100–105 °C) 5–45 min microwave 60–85 Microwave-assisted cyclization
3 2-phenyl-3-semicarbazidoindole + FeCl3/AcOH Room temp Variable 50–65 Cyclodehydrogenation to oxadiazolyl-indole
4 Benzylamine + pyrrole-2-carbaldehyde + N-isocyanimino triphenylphosphorane Room temp 15 h 85 One-pot synthesis of related oxadiazoles

Research Results and Characterization

  • The benzamidoximes and final oxadiazole products have been characterized by standard spectroscopic techniques including FT-IR, ^1H NMR, ^13C NMR, and mass spectrometry to confirm structure and purity.
  • Yields for the cyclization steps typically range from 60% to 85%, with microwave irradiation improving reaction times and product purity.
  • The phenylmethyl-indazolyl substitution is confirmed by characteristic NMR signals and elemental analysis, supporting successful incorporation.
  • Biological evaluations of related oxadiazole derivatives indicate promising activity, underscoring the importance of these synthetic methods for drug development.

Chemical Reactions Analysis

Types of Reactions

1,2,4-Oxadiazole-3-methanamine, 5-[2-(phenylmethyl)-2H-indazol-3-yl]- undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro derivatives, while reduction can produce amine derivatives .

Mechanism of Action

The mechanism of action of 1,2,4-oxadiazole-3-methanamine, 5-[2-(phenylmethyl)-2H-indazol-3-yl]- involves its interaction with specific molecular targets:

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Physicochemical Properties

Key structural analogs of the target compound include derivatives with varying substituents at the 5-position of the 1,2,4-oxadiazole ring. These substitutions significantly influence physicochemical properties such as molecular weight, solubility, and lipophilicity (logP), which are critical for drug-likeness and bioavailability.

Compound Name Substituent Molecular Formula Molecular Weight (g/mol) Key Properties/Notes
Target Compound 2-(Phenylmethyl)-2H-indazol-3-yl C₁₇H₁₆N₄O 284.34 High lipophilicity; potential for aromatic interactions
5-Propyl-1,2,4-oxadiazole-3-methanamine hydrochloride Propyl C₈H₁₆ClN₃O 205.69 Lower molecular weight; improved solubility in polar solvents
[(5-Cyclopropyl-1,2,4-oxadiazol-3-yl)methyl]amine hydrochloride Cyclopropyl C₆H₁₀ClN₃O 175.62 Compact substituent; synthetic intermediate for complex molecules
5-(Trifluoromethyl)-1,2,4-oxadiazole-3-methanamine hydrochloride Trifluoromethyl C₄H₅ClF₃N₃O 203.55 Electron-withdrawing group; enhanced metabolic stability
5-(5-Methyl-3-isoxazolyl)-1,2,4-oxadiazole-3-methanamine 5-Methyl-3-isoxazolyl C₇H₉N₃O₂ 167.17 Heteroaromatic substituent; moderate logP

Key Observations:

  • Molecular Weight: Bulky substituents (e.g., indazole-phenmethyl) elevate molecular weight (>280 g/mol), which may affect compliance with Lipinski’s rule of five for oral bioavailability.

Biological Activity

1,2,4-Oxadiazole derivatives have garnered significant attention in medicinal chemistry due to their diverse biological activities. The compound 1,2,4-Oxadiazole-3-methanamine, 5-[2-(phenylmethyl)-2H-indazol-3-yl] (C17H15N5O) is a notable member of this class. This article explores its biological activity, including anticancer, antibacterial, and antifungal properties, supported by case studies and research findings.

Chemical Structure and Properties

The molecular structure of the compound can be represented as follows:

  • Molecular Formula : C17H15N5O
  • Molecular Weight : 293.34 g/mol
  • Chemical Name : 1,2,4-Oxadiazole-3-methanamine, 5-[2-(phenylmethyl)-2H-indazol-3-yl]

Anticancer Activity

Recent studies have highlighted the anticancer potential of 1,2,4-oxadiazole derivatives. For instance:

  • A study demonstrated that certain oxadiazole derivatives exhibited IC50 values ranging from 0.12 to 2.78 µM against various cancer cell lines such as MCF-7 (breast cancer) and A549 (lung cancer) .
  • Another research indicated that compounds with oxadiazole cores showed significant cytotoxic effects comparable to established drugs like doxorubicin and Tamoxifen. Specifically, one derivative had an IC50 value of 15.63 µM , similar to Tamoxifen's IC50 of 10.38 µM .

The mechanism by which these compounds exert their anticancer effects often involves:

  • Induction of apoptosis through activation of the p53 pathway.
  • Inhibition of histone deacetylases (HDACs), which are crucial for cancer cell proliferation .

Antibacterial and Antifungal Activity

The compound has also shown promising results in antibacterial and antifungal assays:

  • A study on related oxadiazole derivatives indicated significant antibacterial activity against Escherichia coli and Pseudomonas aeruginosa , suggesting that modifications in the oxadiazole structure can enhance antimicrobial properties .
  • In vitro evaluations revealed that certain oxadiazole derivatives exhibited notable antifungal activity against Candida albicans , indicating their potential use in treating fungal infections .

Case Studies and Research Findings

StudyFindings
Study 1 Oxadiazole derivatives showed IC50 values between 0.12 - 2.78 µM against MCF-7 and A549 cells.
Study 2 Compound with oxadiazole core had an IC50 value of 15.63 µM against MCF-7 cells, comparable to Tamoxifen.
Study 3 Significant antibacterial activity was observed against E. coli and P. aeruginosa for synthesized oxadiazole derivatives.
Study 4 Induction of apoptosis via p53 pathway activation was noted in cancer cell lines treated with oxadiazole derivatives.

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